molecular formula C6H7N3O2 B12984719 2-Amino-2-(pyrimidin-5-yl)acetic acid

2-Amino-2-(pyrimidin-5-yl)acetic acid

Cat. No.: B12984719
M. Wt: 153.14 g/mol
InChI Key: QAQVVGNEMNFZLV-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrimidin-5-yl)acetic acid is an organic compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyrimidin-5-yl)acetic acid typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with glycine or its esters in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-(pyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, influencing their activity and function. The exact pathways and targets depend on the specific context in which the compound is used, but it often involves interactions with nucleic acids and proteins .

Comparison with Similar Compounds

  • 2-Amino-2-(pyridin-3-yl)acetic acid
  • 2-Amino-2-(pyrimidin-4-yl)acetic acid
  • 2-Amino-2-(pyrimidin-6-yl)acetic acid

Comparison: 2-Amino-2-(pyrimidin-5-yl)acetic acid is unique due to the specific positioning of the amino and carboxyl groups on the pyrimidine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs. For example, the 5-position on the pyrimidine ring may offer different steric and electronic properties compared to the 3-, 4-, or 6-positions, leading to variations in chemical behavior and biological activity .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)

InChI Key

QAQVVGNEMNFZLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(C(=O)O)N

Origin of Product

United States

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